Azacycloundecane
Overview
Description
Azacycloundecane is a chemical compound with the molecular formula C10H21N . It is a saturated cyclic organic compound . The compound is stable and has a molecular weight of 155.28 .
Molecular Structure Analysis
This compound has a cyclic structure with ten carbon atoms and one nitrogen atom forming a ring . The InChI code for this compound is1S/C10H21N/c1-2-4-6-8-10-11-9-7-5-3-1/h11H,1-10H2
. This suggests a single nitrogen atom is connected to two carbon atoms, forming a part of the cyclic structure. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a melting point of 108-109 degrees Celsius . The compound is stable and has a molecular weight of 155.28 .Mechanism of Action
Target of Action
It’s worth noting that azacycloundecane is structurally similar to acyclovir , a guanosine analog used to treat herpes simplex, varicella zoster, and herpes zoster . Acyclovir primarily targets viral DNA polymerase, inhibiting the action of this enzyme and disrupting DNA replication of the herpesvirus
Mode of Action
Based on its structural similarity to acyclovir, it may also act as a deoxynucleoside analog, inhibiting the action of viral dna polymerase and disrupting dna replication . This results in the prevention of viral replication and spread, thereby controlling the infection.
Biochemical Pathways
It’s known that acyclovir, a structurally similar compound, affects the dna synthesis pathway in herpesviruses
Result of Action
If it acts similarly to acyclovir, it may inhibit viral dna replication, thereby preventing the spread of the virus and controlling the infection .
Safety and Hazards
Properties
IUPAC Name |
azacycloundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-2-4-6-8-10-11-9-7-5-3-1/h11H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIGOLSKSFDTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCNCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593540 | |
Record name | Azacycloundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294-42-8 | |
Record name | Azacycloundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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